molecular formula C26H28O6 B1394109 3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid) CAS No. 1211483-87-2

3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)

Cat. No. B1394109
M. Wt: 436.5 g/mol
InChI Key: XPTSMFCEEHQEPG-UHFFFAOYSA-N
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Scientific Research Applications

Safety And Hazards

The safety and hazards associated with tricyclo[3.3.1.1~3,7~]decane compounds would depend on their specific chemical structure12. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds.


Future Directions

The future directions of research on tricyclo[3.3.1.1~3,7~]decane compounds could include exploring their potential applications in various fields, such as medicinal chemistry, materials science, and nanotechnology12.


Please consult with a professional chemist or a relevant expert for more specific and detailed information. This information is intended for general informational purposes only and may not be applicable to the specific compound you’re interested in. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

5-[3-(3-carboxy-4-methoxyphenyl)-1-adamantyl]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-31-21-5-3-17(8-19(21)23(27)28)25-10-15-7-16(11-25)13-26(12-15,14-25)18-4-6-22(32-2)20(9-18)24(29)30/h3-6,8-9,15-16H,7,10-14H2,1-2H3,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTSMFCEEHQEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC(=C(C=C5)OC)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157399
Record name Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.13,7]decanediyl)bis[6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)

CAS RN

1211483-87-2
Record name Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.13,7]decanediyl)bis[6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211483-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.13,7]decanediyl)bis[6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
Reactant of Route 2
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
Reactant of Route 3
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
Reactant of Route 4
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
Reactant of Route 5
Reactant of Route 5
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
Reactant of Route 6
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)

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